Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H9N3O3 . It has an average mass of 207.186 Da and a monoisotopic mass of 207.064392 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-8(14)6-5-11-9-10-3-4-12(9)7(6)13/h3-5H,2H2,1H3,(H,10,11) .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 498.4±48.0 °C and its predicted density is 1.47±0.1 g/cm3 . The pKa of the compound is predicted to be 2.58±0.40 .Scientific Research Applications
Synthesis and Central Pharmacological Properties
A study by Matosiuk et al. (1992) synthesized new 5(1H)oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic ethyl esters, focusing on their pharmacological properties. The compounds showed significant analgesic effects in mice, indicating potential applications in pain management (Matosiuk et al., 1992).
Antimicrobial Evaluation
Farag, Kheder, and Mabkhot (2008) reported on the synthesis of new pyrimidine derivatives using Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate and evaluated their antimicrobial properties. This study highlights the compound's potential in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Reactions and Synthesis Techniques
Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, including derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, showing the versatility of this compound in chemical synthesis (Kappe & Roschger, 1989).
Aza-Wittig Reaction and Intramolecular Cyclization
Lebed' et al. (2009) conducted a study on the synthesis of new polyfunctional 5,6,7,8-tetrahydroimidazo-[1,5-c]pyrimidin-5-ones using the aza-Wittig reaction followed by intramolecular cyclization. This study contributes to the understanding of complex chemical processes involving this compound (Lebed' et al., 2009).
Novel Synthesis Techniques
Another study by Lebed' et al. (2013) focused on a Pd-mediated hydrogenation process, resulting in ethyl 6-aminomethyl1,2,3,4-tetrahydro-4-R-2-oxo-5-pyrimidinecarboxylates. This showcases innovative approaches in synthesizing derivatives of this compound (Lebed' et al., 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
It is possible that the compound may influence several pathways, leading to downstream effects on cellular functions
Result of Action
It has been suggested that the compound may have analgesic effects in mice , indicating potential effects on pain perception pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate . Factors such as temperature, pH, and presence of other molecules can affect the compound’s stability and interaction with its targets. More research is needed to understand how these environmental factors influence the compound’s action.
Properties
IUPAC Name |
ethyl 5-oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-8(14)6-5-11-9-10-3-4-12(9)7(6)13/h3-5H,2H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRDCZVVOUIEOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2NC=CN2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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